

The Natural Occurrence of 7-Deazaguanine Derivatives in Phages:

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Compound of Interest

Compound Name: 7DG
Cat. No.: B605021

Abstract

Bacteriophages and their bacterial hosts are locked in a perpetual evolutionary arms race. A key strategy employed by phages to protect their genetic restriction-modification enzymes, is the hypermodification of their DNA. Among the most significant of these modifications is the replacement of guanine by 7-deazaguanine (7DG). This document provides an in-depth overview of the natural occurrence, biosynthesis, and functional significance of these derivatives in phage genomes. It summarizes quantitative data on the extent of their incorporation, and details the experimental protocols used for their detection and characterization. This document is intended for development professionals working in the fields of virology, microbiology, and genetic engineering, offering critical insights into a fascinating aspect of

Diversity and Prevalence of 7-Deazaguanine Derivatives in Phages

Phages have evolved to incorporate a variety of 7-deazaguanine derivatives into their DNA, rendering it unrecognizable to many host restriction enzymes. This substitution but can involve a significant fraction, and in some cases, the entirety of the guanine bases in the phage genome.[5] The core structure, 7-deazaguanine, is formed by the substitution of the N7 atom with a carbon. This seemingly small change has profound implications for the DNA's chemical properties and

Recently, the known repertoire of these modifications in phages has expanded to eight distinct derivatives.[1][5] These include the well-known tRNA modifications. Others have been found in phage DNA, as well as several others that are synthesized through a common pathway.[3][5] Four previously unknown derivatives include (methylamino)methyl-7-deazaguanine (mdPreQ1), 2'-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ1), 2'-deoxy-7-deazaguanine (dDG), and

Data Presentation: Known Derivatives and Quantitative Occurrence

The following tables summarize the known 7-deazaguanine derivatives found in phage DNA and the extent of guanine replacement observed in specific phages.

Table 1: Known 7-Deazaguanine Derivatives in Phage DNA

Derivative Name	Abbreviation	Chemical Name
7-cyano-7-deazaguanine	preQ ₀	2-amino-4-oxo-4,5-dihydro-6H-pyrimidin-6-one
7-aminomethyl-7-deazaguanine	preQ ₁	2-amino-5-(aminomethyl)-6H-pyrimidin-4-one
Archaeosine	G ⁺	7-formamidino-7-deazaguanine
7-amido-7-deazaguanine	ADG	2-amino-4-oxo-4,5-dihydro-6H-pyrimidin-6-one
7-(methylamino)methyl-7-deazaguanine	mpreQ ₁	2-amino-5-((methylamino)methyl)-6H-pyrimidin-4-one
7-(formylamino)methyl-7-deazaguanine	fpreQ ₁	N-(((2-amino-4-oxo-4,5-dihydro-6H-pyrimidin-2-yl)methyl)formamido)-6H-pyrimidin-4-one
7-deazaguanine	DG	2-amino-1,5-dihydro-6H-pyrimidin-4-one
7-carboxy-7-deazaguanine	CDG	2-amino-4-oxo-4,5-dihydro-6H-pyrimidin-6-one-9-carboxylic acid

Table 2: Extent of Guanine Replacement by 7-Deazaguanine Derivatives in Various Phages

Phage	Derivative	Percentage of Gu
Campylobacter phage CP220	7-amido-7-deazaguanine (ADG)	100% ^[5]
Escherichia phage CAjan	7-cyano-7-deazaguanine (preQ ₀)	32% ^[5]
Halovirus HVTV-1	7-aminomethyl-7-deazaguanine (preQ ₁)	30% ^[5]
Enterobacteria phage 9g	Archaeosine (G ⁺)	25% ^[5]

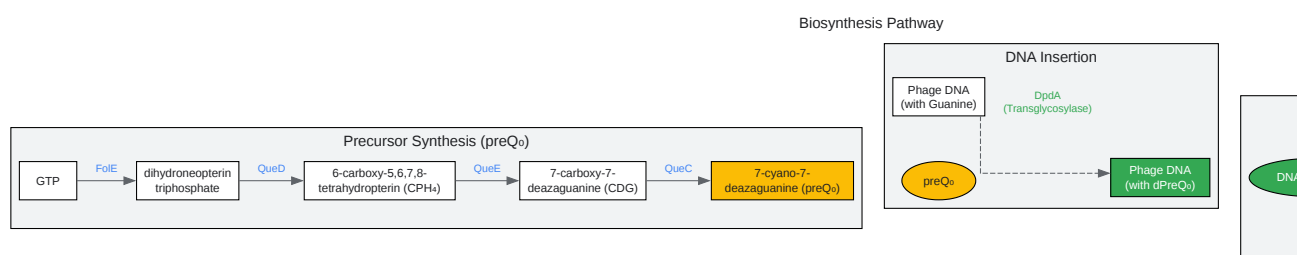
The Biosynthetic Pathway

The synthesis of 7-deazaguanine derivatives originates from guanosine-5'-triphosphate (GTP) and proceeds through a multi-step enzymatic pathway (preQ₀).^{[6][7]} This precursor can then be further modified into other derivatives. The entire process is a remarkable example of metabolic engineering from host tRNA modification pathways.

The key steps and enzymes involved are:

- FolE (GTP cyclohydrolase I): Initiates the pathway by converting GTP.^{[1][5][7]}
- QueD (CPH₄ synthase): Catalyzes the formation of 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).^{[1][5][7]}
- QueE (CDG synthase): A radical SAM enzyme that converts CPH₄ to 7-carboxy-7-deazaguanine (CDG).^{[1][5][6][7]}
- QueC (preQ₀ synthase): An ATPase that catalyzes the final two steps to convert CDG into preQ₀.^{[1][5][6][7]}

Once preQ₀ is synthesized, it is inserted into the phage DNA by a specialized guanine transglycosylase named DpdA.^{[1][2][3][5]} This insertion is a po base and replaces it with the modified precursor.^{[1][2][4][5]} Several subfamilies of DpdA have been identified, showing specificity for different derivativ replacement.^{[2][3][5]} Further modifications to the inserted base are carried out by other enzymes, such as QueF (reduces preQ₀ to preQ₁), and the re thought to be responsible for methylation, formylation, and decarboxylation, respectively.^{[1][2][5]}



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Caption: Biosynthesis pathway from GTP to preQ₀ and subsequent DNA insertion and modification.

Experimental Protocols

The identification and quantification of these novel DNA modifications require specialized and sensitive analytical techniques. The primary methods include mass spectrometry, bioinformatics, and molecular genetics.

Detection and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying 7-deazaguanine derivatives.

Protocol Outline:

- Phage DNA Isolation:
 - Propagate phage on a suitable bacterial host and purify phage particles, typically by CsCl gradient ultracentrifugation.
 - Extract high-purity genomic DNA using standard phenol-chloroform extraction or commercial kits. Ensure complete removal of host DNA and RN
- Enzymatic Hydrolysis:
 - Digest 1-5 µg of purified phage DNA to individual deoxynucleosides.
 - A typical digestion cocktail includes DNase I, Nuclease P1, and alkaline phosphatase.
 - Incubate the reaction mixture at 37°C for several hours to ensure complete digestion.
 - Terminate the reaction and prepare the sample for injection, often by filtration or protein precipitation.
- LC Separation:
 - Perform chromatographic separation on a C18 reverse-phase column.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the deoxynucleosides. For example, hold at hold for 5 minutes, then re-equilibrate.[5]
 - Flow Rate: 0.3 mL/min.[5]
- MS/MS Detection and Quantification:
 - Analyze the eluent using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.[5]
 - Operate the instrument in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.
 - Develop MRM transitions for each canonical and modified deoxynucleoside. The transitions correspond to the precursor ion (the protonated mol collision-induced dissociation.
 - Quantify the modified bases by comparing their peak areas to external calibration curves generated from synthetic standards.[5]

Table 3: Example MRM Transitions for 7-Deazaguanine Deoxynucleoside Quantification[5]

Deoxynucleoside	Precursor Ion (m/z)	Product Ion (m/z)
dPreQ ₀	292.1	176.1
dPreQ ₁	296.1	163.1
mdPreQ ₁	310.1	163.1
dADG	310.1	194.1
dG ⁺	309.1	193.1
dCDG	311.1	177.1

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MS [label="6. Triple Quadrupole MS/MS\n(ESI+, MRM Mode)"];
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```
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DNA -> Digestion;
Digestion -> Nucleosides;
Nucleosides -> LC;
LC -> MS;
MS -> Data;
}
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Caption: Experimental workflow for the detection and quantification of 7-deazaguanine derivatives.

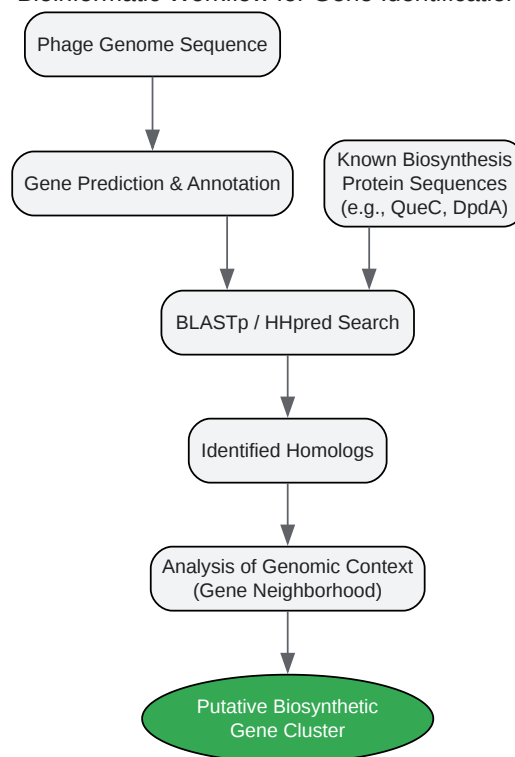
Bioinformatic Identification of Biosynthesis Genes

Identifying the genetic basis for these modifications in a new phage genome is crucial. This is typically achieved through comparative genomics and

Protocol Outline:

- **Genome Annotation:** Obtain the complete genome sequence of the phage of interest and perform an initial gene annotation.
- **Homology Search:** Use the protein sequences of known 7-deazaguanine biosynthesis enzymes (e.g., FolE, QueD, QueE, QueC, DpdA from a reference genome).
- **Database Searching:** Perform searches against the translated phage genome using tools like BLASTp.[\[5\]](#)
- **Sensitive Homology Detection:** For more distant homologs, use protein-profile-based search methods like HHpred against databases such as Pfam or InterPro to identify enzyme subfamilies like DpdA3 or DpdA4.[\[5\]](#)
- **Gene Cluster Analysis:** Examine the genomic neighborhood of any identified homologs. Genes for a specific metabolic pathway are often co-located and can help predict the function of neighboring genes of unknown function.

Bioinformatic Workflow for Gene Identification

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Caption: Bioinformatic workflow to identify candidate genes for 7-deazaguanine biosynthesis.

Genetic Validation of Gene Function

Once candidate genes are identified, their function must be validated experimentally. This is often done by creating gene knockouts and observing the

Protocol Outline:

- **Mutant Construction:** Generate phage mutants with specific deletions in the candidate biosynthesis genes (e.g., a Δ queC or Δ dpdA mutant). CRISPR is an effective tool for this in phages like CAjan.[8][9]
- **Mutant Propagation:** Propagate the mutant phage and purify its genomic DNA.
- **Phenotypic Analysis:**
 - **LC-MS/MS:** Analyze the mutant phage DNA using the LC-MS/MS protocol described above. A functional gene knockout should lead to a dramatic reduction in modified base levels. For instance, a Δ queC mutant of phage CAjan showed a 12-fold reduction in dPreQ levels.[8]
 - **Restriction Enzyme Digestion Assays:** Test the sensitivity of the mutant phage DNA to restriction enzymes that are normally blocked by the modifications. The mutant DNA should become susceptible to digestion, unlike the wild-type DNA.[9]

Conclusion and Future Directions

The presence of 7-deazaguanine derivatives in phage DNA is a sophisticated anti-restriction strategy that underscores the intensity of the co-evolutionary arms race. The discovery of an expanding family of these modifications suggests that our understanding of the chemical diversity in viral genomes is far from complete. The guidelines outlined in this guide provide a framework for researchers to explore this fascinating area further. Future research will likely uncover even more novel tools for synthetic biology and potential targets for antiviral therapies.

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